
5-Bromo-3-methylpyridazinehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-3-methylpyridazine hydrobromide is a chemical compound with the molecular formula C5H5BrN2·HBr. It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 3rd position on the pyridazine ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of thionyl chloride as a scavenger of water generated during the reaction can improve the yield. The final product is often purified by crystallization from a mixture of tetrahydrofuran and ethanol .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine N-oxides .
Scientific Research Applications
5-bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom at the 5th position and the methyl group at the 3rd position on the pyridazine ring play crucial roles in its reactivity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-methylpyridazine: Similar structure but with the bromine and methyl groups swapped.
5-methylpyridazine: Lacks the bromine atom.
3-methylpyridazine: Lacks the bromine atom and has the methyl group at the 3rd position.
Uniqueness
5-bromo-3-methylpyridazine hydrobromide is unique due to the specific positioning of the bromine and methyl groups on the pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C5H6Br2N2 |
|---|---|
Molecular Weight |
253.92 g/mol |
IUPAC Name |
5-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-2-5(6)3-7-8-4;/h2-3H,1H3;1H |
InChI Key |
SEEHFGKULLMSLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=N1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


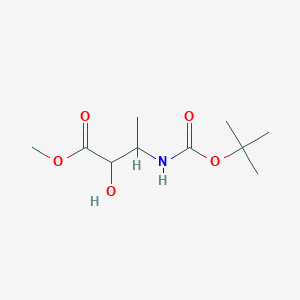
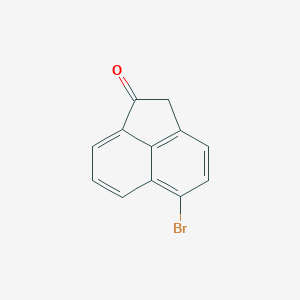
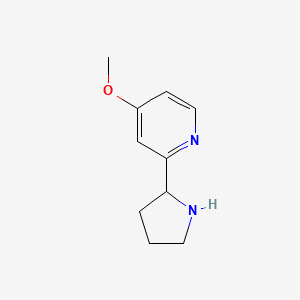
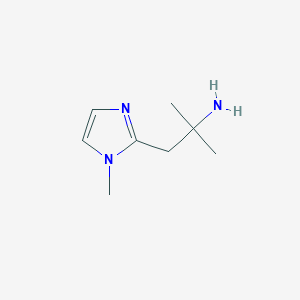
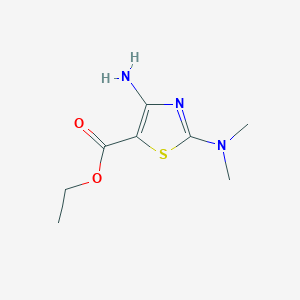
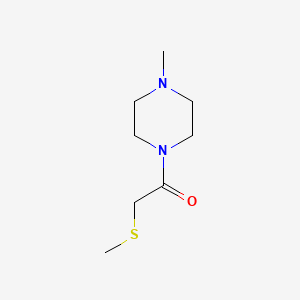
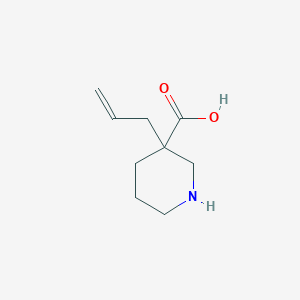
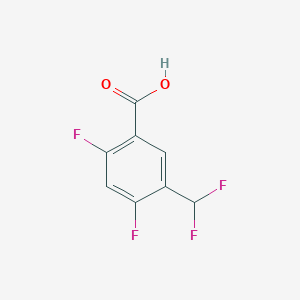


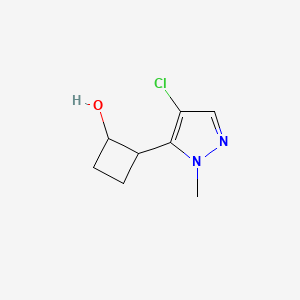
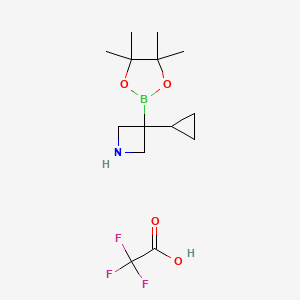
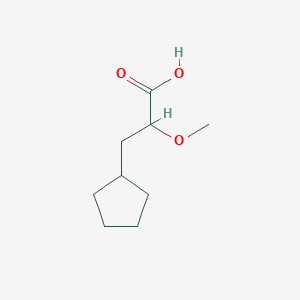
![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
